Cholesteryl Acetate Dibromide(Mixture of Diastereomers)
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Overview
Description
Preparation Methods
Acebrochol can be synthesized from cholesteryl acetate. One of the synthetic routes involves the use of tetraethylammonium bromide in dichloromethane at room temperature for 30 minutes, followed by an electrochemical reaction . This method yields Acebrochol with an 83% efficiency .
Chemical Reactions Analysis
Acebrochol undergoes various types of chemical reactions, including:
Oxidation: Acebrochol can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Acebrochol can undergo substitution reactions, particularly involving the bromine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include modified steroid structures .
Scientific Research Applications
Acebrochol has several scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and reactions.
Biology: Acebrochol’s neuroactive properties make it a subject of interest in neurobiology research.
Medicine: Although not marketed, its sedative and hypnotic properties have been studied for potential therapeutic uses.
Industry: The compound’s unique structure and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules
Mechanism of Action
Acebrochol exerts its effects by altering ligand-gated ion channels and cell surface receptors. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA and leading to its sedative and hypnotic properties .
Comparison with Similar Compounds
Acebrochol is similar to other neuroactive steroids such as:
- Allopregnanolone
- Ganaxolone
- Hydroxydione
- Progesterone
What sets Acebrochol apart is its unique dibromo substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H48Br2O2 |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI Key |
ISLUIHYFJMYECW-SHLFAZGESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
Origin of Product |
United States |
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